molecular formula C21H29N B12524998 N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine CAS No. 801304-96-1

N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine

Katalognummer: B12524998
CAS-Nummer: 801304-96-1
Molekulargewicht: 295.5 g/mol
InChI-Schlüssel: AMKGVQYZTXTSNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine is a chemical compound with the molecular formula C21H29N It is characterized by the presence of cyclohexyl and phenylpropynyl groups attached to a central amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine typically involves the reaction of cyclohexylamine with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, basic or acidic conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted amines

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Cyclohexyl-N-(prop-2-yn-1-yl)cyclohexanamine
  • N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)aniline

Uniqueness

N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine is unique due to the presence of both cyclohexyl and phenylpropynyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

801304-96-1

Molekularformel

C21H29N

Molekulargewicht

295.5 g/mol

IUPAC-Name

N-cyclohexyl-N-(3-phenylprop-2-ynyl)cyclohexanamine

InChI

InChI=1S/C21H29N/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1,4-5,11-12,20-21H,2-3,6-9,14-18H2

InChI-Schlüssel

AMKGVQYZTXTSNB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(CC#CC2=CC=CC=C2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.